molecular formula C21H13N3O6 B11104937 2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol

2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol

Cat. No.: B11104937
M. Wt: 403.3 g/mol
InChI Key: FYWUWVLVIYEMTO-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL is a complex organic compound that features a benzoxazole ring and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and benzodioxole intermediates, followed by their coupling through a condensation reaction. Common reagents used in these reactions include acids, bases, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the benzoxazole and benzodioxole rings suggests it could interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-yl)phenol: A simpler analog without the nitro and benzodioxole groups.

    5-Nitro-2-(1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the benzodioxole ring.

    2-(1,3-Benzodioxol-5-yl)phenol: Contains the benzodioxole ring but not the benzoxazole ring.

Uniqueness

The uniqueness of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C21H13N3O6

Molecular Weight

403.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenol

InChI

InChI=1S/C21H13N3O6/c25-17-8-13(5-6-14(17)21-23-15-3-1-2-4-18(15)30-21)22-10-12-7-19-20(29-11-28-19)9-16(12)24(26)27/h1-10,25H,11H2

InChI Key

FYWUWVLVIYEMTO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O)[N+](=O)[O-]

Origin of Product

United States

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